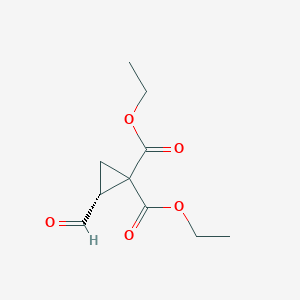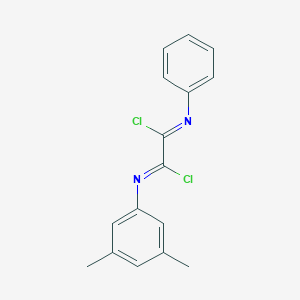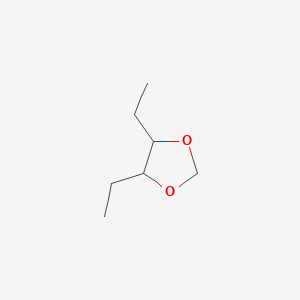![molecular formula C23H32N2O B12541257 Bis{4-[tert-butyl(methyl)amino]phenyl}methanone CAS No. 672285-09-5](/img/structure/B12541257.png)
Bis{4-[tert-butyl(methyl)amino]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{4-[tert-butyl(methyl)amino]phenyl}methanone is an organic compound with the molecular formula C21H26O. It is known for its unique structure, which includes two tert-butyl groups and a methanone core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[tert-butyl(methyl)amino]phenyl}methanone typically involves the reaction of 4-tert-butylphenylamine with formaldehyde and a secondary amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanone core. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is purified using techniques such as distillation and recrystallization to remove impurities and achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Bis{4-[tert-butyl(methyl)amino]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or halogenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis{4-[tert-butyl(methyl)amino]phenyl}methanone is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis{4-[tert-butyl(methyl)amino]phenyl}methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-tert-butylphenyl)methanone
- Bis(4-(tert-butyl)phenyl)methanone
- Bis(4-(tert-butyl)phenyl)amine
Uniqueness
Bis{4-[tert-butyl(methyl)amino]phenyl}methanone is unique due to its specific combination of tert-butyl groups and a methanone core. This structure imparts distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers unique reactivity and binding characteristics, which are advantageous in specific scientific and industrial contexts.
Properties
CAS No. |
672285-09-5 |
|---|---|
Molecular Formula |
C23H32N2O |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
bis[4-[tert-butyl(methyl)amino]phenyl]methanone |
InChI |
InChI=1S/C23H32N2O/c1-22(2,3)24(7)19-13-9-17(10-14-19)21(26)18-11-15-20(16-12-18)25(8)23(4,5)6/h9-16H,1-8H3 |
InChI Key |
ABZMPQZOPLSOGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide](/img/structure/B12541174.png)
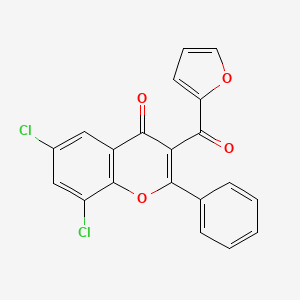
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)

![1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione]](/img/structure/B12541212.png)
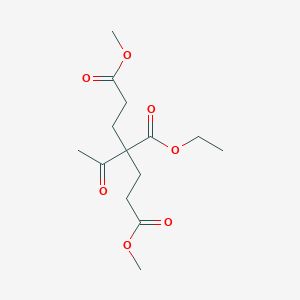
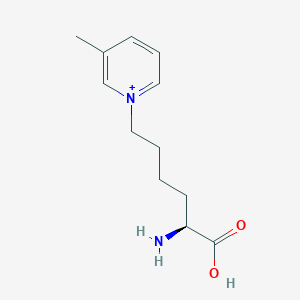

![4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane)](/img/structure/B12541240.png)
![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)
